Ferroceneboronic acid(contains varying amounts of anhydride)98+%
CAS No.:
Cat. No.: VC13294018
Molecular Formula: C10H11BFeO2
Molecular Weight: 229.85 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BFeO2 |
|---|---|
| Molecular Weight | 229.85 g/mol |
| Standard InChI | InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H; |
| Standard InChI Key | HHGAJIKAUQWFKH-UHFFFAOYSA-N |
| SMILES | B(C1=C[CH]C=C1)(O)O.C1=C[CH]C=C1.[Fe] |
| Canonical SMILES | B(C1=C[CH]C=C1)(O)O.C1=C[CH]C=C1.[Fe] |
Introduction
Structural and Chemical Properties
Molecular Composition and Physical Characteristics
Ferroceneboronic acid consists of a ferrocene group (bis(cyclopentadienyl)iron) linked to a boronic acid (-B(OH)₂) substituent. Key physical properties include:
The boronic acid group can undergo dehydration to form boroxine anhydrides, accounting for the variable anhydride content in commercial samples . This equilibrium affects reactivity, necessitating careful storage under inert conditions (e.g., argon) .
Spectroscopic and Crystallographic Data
Nuclear magnetic resonance (NMR) and X-ray crystallography confirm the compound’s structure:
-
¹¹B NMR: A singlet at 31.0 ppm (free boronic acid) shifts to 46.0 ppm upon anhydride formation .
-
X-ray diffraction: Reveals a planar sp²-hybridized boron atom with B–C bond lengths of 1.563–1.571 Å and B–O bonds of 1.375 Å, consistent with related borinic acids .
Synthesis and Purification
Industrial-Scale Synthesis
The Korean patent KR101853566B1 outlines a high-yield route using sodium borohydride (NaBH₄) as a reducing agent :
-
Oxidation: 3-Ferrocenoyl propionic acid is oxidized to a ketone intermediate.
-
Reduction: NaBH₄ reduces the ketone to 4-ferrocenylbutanol.
-
Purification: Extraction with methylene chloride and drying over MgSO₄ yield the product with >95% purity .
This method avoids column chromatography, enhancing scalability and cost-efficiency .
Laboratory-Scale Synthesis
Alternative approaches include:
-
Direct borylation: Reaction of ferrocene with boron tribromide (BBr₃) in dichloromethane, followed by hydrolysis .
-
Protecting group strategies: Derivatives like FcB(MIDA) (N-methyliminodiacetic acid boronate) improve stability for Suzuki couplings .
Reactivity and Functionalization
Boronic Acid-Specific Reactions
-
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides, catalyzed by palladium. Used to synthesize ferrocene-based polymers and pharmaceuticals .
-
Bioconjugation: Binds 1,2- or 1,3-diols in sugars, enabling applications in glucose sensing and drug delivery .
Electrochemical Behavior
The ferrocene moiety undergoes reversible oxidation (Fe²⁺/Fe³⁺) at +0.25 V vs. Ag/AgCl, making it a redox probe in biosensors . Binding to diols (e.g., glucose) shifts this potential, enabling non-enzymatic detection .
Applications in Research and Industry
Organic Synthesis
-
Pharmaceutical intermediates: Synthesizes anticancer agents (e.g., ferrocifen derivatives) via cross-coupling .
-
Heterocycle formation: Facilitates boron-silicon and carbon-sulfur bond construction .
Materials Science
-
Conductive polymers: Enhances charge transport in poly(3,4-ethylenedioxythiophene) (PEDOT) composites .
-
Nanocomposites: Improves thermal stability in epoxy resins for aerospace applications .
Biomedical Applications
-
Antimicrobial activity: Exhibits a minimum inhibitory concentration (MIC) of 16 μg/mL against Pseudomonas aeruginosa by disrupting DNA replication (RecQ helicase) and polyamine metabolism .
-
Biosensors: Detects glycated hemoglobin (HbA1c) for diabetes monitoring .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume